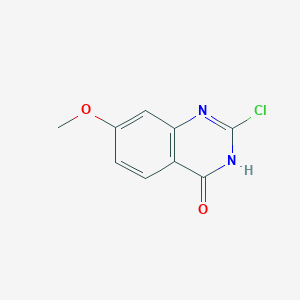

2-Chloro-7-methoxyquinazolin-4(3H)-one

Overview

Description

2-Chloro-7-methoxyquinazolin-4(3H)-one (CAS# 20197-98-2) is a research chemical . It has a molecular weight of 210.62 and a molecular formula of C9H7ClN2O2 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl . The InChI representation is: InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Synthesis Methodologies

Several studies have been conducted on the synthesis of quinazoline derivatives, showcasing the chemical versatility and potential applications of 2-Chloro-7-methoxyquinazolin-4(3H)-one. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate demonstrates a multi-step process involving substitution, nitration, reduction, cyclization, and chlorination (Wang et al., 2015). This method highlights the compound's role in the development of complex molecular structures.

Chemosensors

Research on the development of chemosensors for metal ions has also incorporated quinazoline derivatives. A study on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated its selectivity for Cd^2+ ions over other metal ions, indicating potential applications in environmental monitoring and food safety (Prodi et al., 2001).

Anticancer Research

The exploration of quinazoline derivatives in anticancer research has shown promising results. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009).

Green Chemistry and Antimicrobial Screening

Studies in green chemistry have led to the synthesis of thiazolidinone derivatives from quinazoline compounds, demonstrating their antibacterial and antifungal activities. This research underscores the potential of quinazoline derivatives in developing new antimicrobial agents (Rana et al., 2008).

Tubulin-Binding Agents

Quinazoline derivatives have been investigated as tubulin-binding agents that disrupt tumor vasculature, offering a novel approach to cancer therapy. One study highlighted a quinazoline-based lead that inhibited tumor growth significantly without noticeable toxicity, indicating its potential as a cancer therapeutic (Cui et al., 2017).

Safety and Hazards

Mechanism of Action

- The primary target of 2-Chloro-7-methoxyquinazolin-4(3H)-one is often a specific protein or enzyme within the biological system. Unfortunately, I couldn’t find specific information on its exact target. However, quinazoline derivatives are known to interact with various kinases, including receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs). These kinases play crucial roles in cell signaling, proliferation, and survival .

- By interfering with kinase function, these compounds may alter cell growth, differentiation, and apoptosis. The specific interactions with the target protein determine the downstream consequences .

Target of Action

Mode of Action

properties

IUPAC Name |

2-chloro-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKYECPVPJPSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697216 | |

| Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20197-98-2 | |

| Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

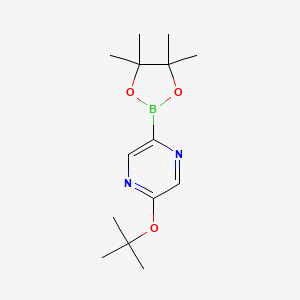

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorothieno[3,2-d]pyrimidine](/img/structure/B1486693.png)

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B1486699.png)

![10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B1486703.png)